Cas no 2624115-49-5 (1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea)
![1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea structure](https://ja.kuujia.com/scimg/cas/2624115-49-5x500.png)
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea
- EN300-27753722
- 2624115-49-5
-
- インチ: 1S/C22H25FN4O2/c1-4-14(2)13-24-22(29)26-20-21(28)27(3)18-12-8-6-10-16(18)19(25-20)15-9-5-7-11-17(15)23/h5-12,14,20H,4,13H2,1-3H3,(H2,24,26,29)
- InChIKey: RDPGSSBHKPFPRI-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1C2C=CC=CC=2N(C)C(C(N=1)NC(NCC(C)CC)=O)=O
計算された属性
- せいみつぶんしりょう: 396.19615422g/mol
- どういたいしつりょう: 396.19615422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 626
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27753722-10g |
2624115-49-5 | 10g |
$11448.0 | 2023-09-09 | |||
Enamine | EN300-27753722-1g |
2624115-49-5 | 1g |
$2662.0 | 2023-09-09 | |||
Enamine | EN300-27753722-0.1g |
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea |
2624115-49-5 | 95.0% | 0.1g |
$2343.0 | 2025-03-19 | |
Enamine | EN300-27753722-5.0g |
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea |
2624115-49-5 | 95.0% | 5.0g |
$7721.0 | 2025-03-19 | |
Enamine | EN300-27753722-10.0g |
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea |
2624115-49-5 | 95.0% | 10.0g |
$11448.0 | 2025-03-19 | |
Enamine | EN300-27753722-2.5g |
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea |
2624115-49-5 | 95.0% | 2.5g |
$5217.0 | 2025-03-19 | |
Enamine | EN300-27753722-0.05g |
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea |
2624115-49-5 | 95.0% | 0.05g |
$2236.0 | 2025-03-19 | |
Enamine | EN300-27753722-5g |
2624115-49-5 | 5g |
$7721.0 | 2023-09-09 | |||
Enamine | EN300-27753722-0.5g |
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea |
2624115-49-5 | 95.0% | 0.5g |
$2555.0 | 2025-03-19 | |
Enamine | EN300-27753722-1.0g |
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea |
2624115-49-5 | 95.0% | 1.0g |
$2662.0 | 2025-03-19 |
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea 関連文献
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1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)ureaに関する追加情報
Comprehensive Analysis of 1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea (CAS No. 2624115-49-5)
The compound 1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea (CAS No. 2624115-49-5) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry. With its unique benzodiazepine core and urea linkage, this compound exhibits potential pharmacological properties that make it a subject of ongoing research. The presence of a 2-fluorophenyl group and a 2-methylbutyl side chain further enhances its specificity and binding affinity, making it a promising candidate for therapeutic applications.
In recent years, the scientific community has shown increasing interest in benzodiazepine derivatives due to their diverse biological activities. The 1,4-benzodiazepine scaffold, in particular, is known for its versatility in drug design, often serving as a key pharmacophore in central nervous system (CNS) targeting agents. The incorporation of a urea moiety in this compound adds another layer of complexity, potentially improving its solubility and metabolic stability. Researchers are particularly intrigued by the fluorophenyl substitution, which is a common strategy to enhance bioavailability and target engagement.
One of the most frequently asked questions about CAS No. 2624115-49-5 is its potential therapeutic applications. Preliminary studies suggest that this compound may interact with specific receptors or enzymes, though detailed mechanistic insights are still under investigation. The 2-methylbutyl side chain is hypothesized to contribute to lipophilicity, which could influence its distribution and penetration across biological membranes. This feature is particularly relevant in the context of blood-brain barrier (BBB) permeability, a critical factor for CNS-active compounds.
The synthesis of 1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea involves multi-step organic reactions, with the benzodiazepine core being constructed first, followed by the introduction of the urea linkage. The fluorophenyl group is typically introduced early in the synthesis to ensure regioselectivity. Advanced analytical techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the purity and identity of the final product. These methods are essential for ensuring the compound's suitability for further biological evaluation.
From a drug discovery perspective, the 1,4-benzodiazepine framework is a privileged structure, meaning it frequently appears in clinically approved drugs. The addition of a urea functional group in this compound opens up possibilities for hydrogen bonding interactions, which are crucial for target binding. The 2-fluorophenyl moiety, on the other hand, is often associated with improved pharmacokinetic properties, such as increased metabolic stability and reduced clearance rates. These attributes make CAS No. 2624115-49-5 a compelling subject for further exploration.
Another area of interest is the compound's potential role in addressing unmet medical needs. For instance, the search for novel benzodiazepine-based therapeutics has intensified due to the limitations of existing drugs, such as side effects or resistance issues. The structural uniqueness of 1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea could offer new avenues for drug development, particularly in areas like neurology or oncology. Researchers are also exploring its potential as a tool compound for studying specific biological pathways.
In summary, 1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea (CAS No. 2624115-49-5) represents a fascinating example of modern medicinal chemistry. Its intricate structure, combining a benzodiazepine core with a urea linkage and fluorophenyl substitution, offers numerous possibilities for therapeutic innovation. As research progresses, this compound may emerge as a key player in the development of next-generation pharmaceuticals, addressing some of the most pressing challenges in healthcare today.
2624115-49-5 (1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(2-methylbutyl)urea) 関連製品
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